

An In-Depth Technical Guide to the Phillipsite Subgroup of Zeolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phillipsite*

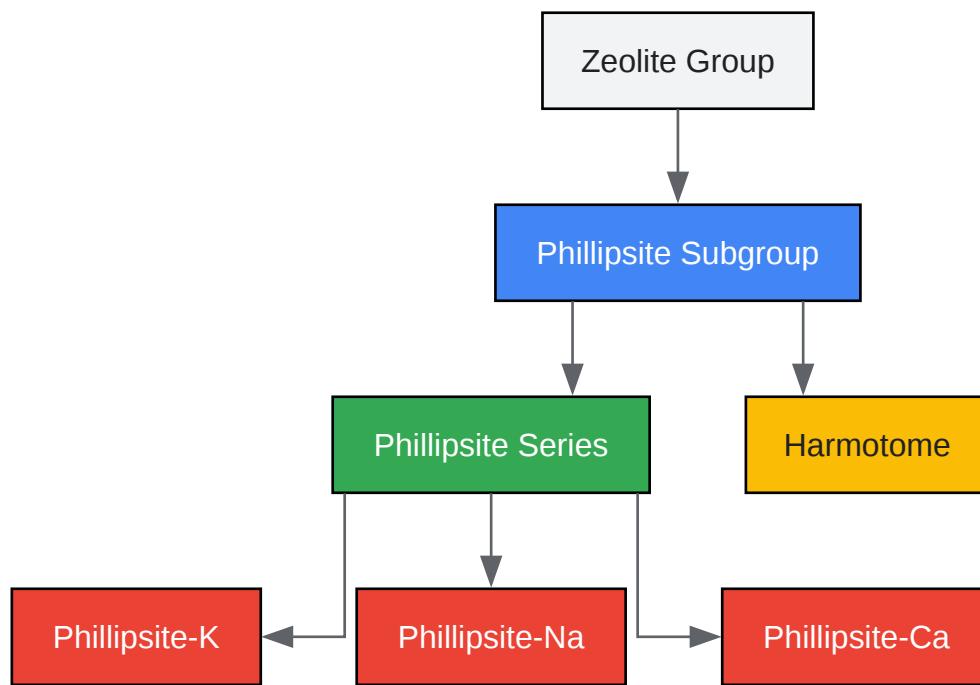
Cat. No.: *B083940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **phillipsite**, a zeolite mineral series with significant potential in various scientific and industrial applications, including catalysis and ion exchange. This document details its classification, physicochemical properties, and the standard experimental protocols for its characterization.

Classification of Phillipsite


Phillipsite is a series of tectosilicate minerals belonging to the zeolite group.^[1] Zeolites are crystalline aluminosilicates characterized by a three-dimensional framework of linked silica (SiO_4) and alumina (AlO_4) tetrahedra. This framework structure creates channels and cavities of molecular dimensions, giving zeolites their unique adsorption and catalytic properties.

The **phillipsite** series is further classified into the **phillipsite** subgroup.^{[2][3][4]} The members of this series are distinguished by the dominant exchangeable cation present in their structure. The three primary members of the **phillipsite** series are:

- **Phillipsite-K** (Potassium-dominant)^{[5][6]}
- **Phillipsite-Na** (Sodium-dominant)^{[5][6]}
- **Phillipsite-Ca** (Calcium-dominant)^{[5][6]}

Harmotome is another zeolite mineral that is isostructural with **phillipsite** and is also considered part of the **phillipsite** subgroup.[3]

The following diagram illustrates the hierarchical classification of **phillipsite**:

[Click to download full resolution via product page](#)

Classification of the **Phillipsite** Subgroup.

Physicochemical Properties

The properties of **phillipsite** can vary depending on the dominant cation. The following table summarizes key quantitative data for the different members of the **phillipsite** series.

Property	Phillipsite-K	Phillipsite-Na	Phillipsite-Ca
Chemical Formula	$(K,Na,Ca)_{1-2}(Si,Al)_8O_{16 \cdot 6}(H_2O)$ ^[7]	$(Na,K,Ca)_{1-2}(Si,Al)_8O_{16 \cdot 6}(H_2O)$ ^[8]	$(Ca,K,Na)_{1-2}(Si,Al)_8O_{16 \cdot 6}(H_2O)$ ^[9]
Crystal System	Monoclinic ^[1]	Monoclinic ^{[1][4]}	Monoclinic ^[2]
Space Group	$P2_1/m$ ^{[5][10]}	$P2_1/m$ ^{[5][10]}	$P2_1/m$ ^{[2][5][10]}
Unit Cell Parameters	$a=9.961-9.975 \text{ \AA}$, $b=14.164-14.236 \text{ \AA}$, $c=8.700-8.768 \text{ \AA}$, $\beta=124.77-124.87^\circ$ ^[5] ^[10]	$a=10.037-10.082 \text{ \AA}$, $b=14.136-14.194 \text{ \AA}$, $c=8.689-8.719 \text{ \AA}$, $\beta=125.06-125.21^\circ$ ^[5] ^[10]	$a=9.874-9.995 \text{ \AA}$, $b=14.208-14.271 \text{ \AA}$, $c=8.690-8.735 \text{ \AA}$, $\beta=124.64-125.09^\circ$ ^[5] ^[10]
Mohs Hardness	4 - 4.5 ^[1]	4 - 4.5 ^[1]	4 - 5 ^[2]
Specific Gravity	$\sim 2.20 \text{ g/cm}^3$ ^{[1][7]}	$\sim 2.2 \text{ g/cm}^3$ ^[1]	$\sim 2.2 \text{ g/cm}^3$ ^[2]

Experimental Protocols for Characterization

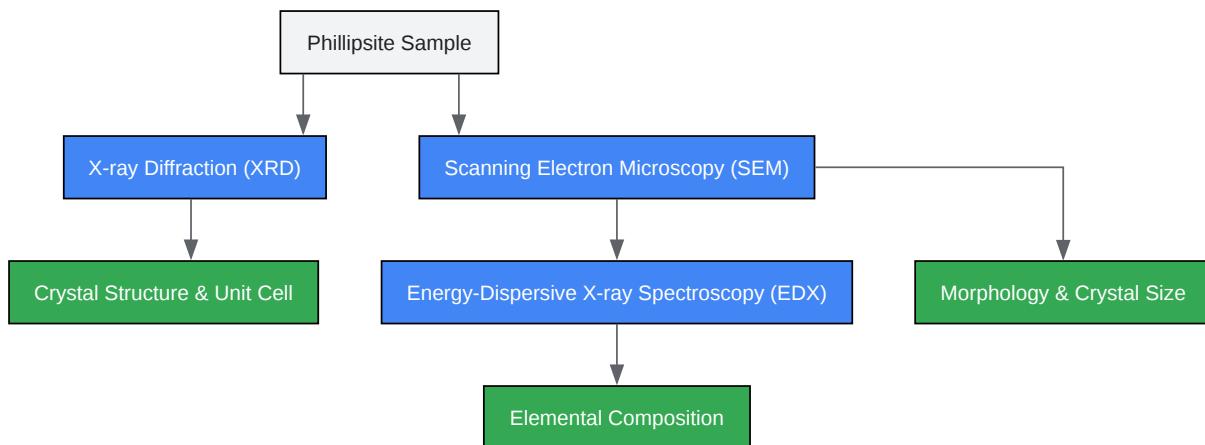
The determination of the physicochemical properties of **phillipsite** involves a suite of analytical techniques. Below are the detailed methodologies for key experiments.

X-ray Diffraction (XRD)

- Objective: To determine the crystal structure, phase purity, and unit cell parameters of the zeolite.
- Methodology:
 - A finely ground powder sample of the **phillipsite** mineral is prepared.
 - The sample is mounted on a sample holder in a powder X-ray diffractometer.
 - A monochromatic X-ray beam, typically $CuK\alpha$ radiation, is directed at the sample.
 - The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

- The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters, and the overall pattern is compared to reference patterns in databases like the Powder Diffraction File (PDF) to identify the crystalline phases present.[11]

Scanning Electron Microscopy (SEM)


- Objective: To observe the morphology, crystal size, and surface features of the **phillipsite** crystals.
- Methodology:
 - The **phillipsite** sample is mounted on an SEM stub using conductive adhesive.
 - To prevent charging of the insulating zeolite, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.
 - The stub is placed in the high-vacuum chamber of the SEM.
 - A focused beam of electrons is scanned across the surface of the sample.
 - The interaction of the electron beam with the sample generates secondary electrons, backscattered electrons, and X-rays, which are detected to form an image of the surface topography.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS)

- Objective: To determine the elemental composition of the **phillipsite** sample.
- Methodology:
 - EDX analysis is typically performed in conjunction with SEM.
 - The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays.
 - An EDX detector measures the energy of these emitted X-rays.

- The energy of the X-rays is specific to each element, allowing for the identification of the elements present in the sample.
- The intensity of the X-ray peaks can be used to quantify the relative abundance of each element, thus providing the chemical composition.

The following workflow diagram illustrates the characterization process:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bbs.scienccenet.cn [bbs.scienccenet.cn]
- 2. A Review of the Chemistry, Structure, Properties and Applications of Zeolites [\[article.sapub.org\]](http://article.sapub.org)

- 3. researchgate.net [researchgate.net]
- 4. Advanced scanning electron microscopy techniques for structural characterization of zeolites - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Composition and Structure Of Zeolites [unacademy.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. zenodo.org [zenodo.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Composition Of Zeolite And The Origin Of Zeolite [zeolitemin.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Phillipsite Subgroup of Zeolites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083940#understanding-the-zeolite-group-phillipsite-belongs-to\]](https://www.benchchem.com/product/b083940#understanding-the-zeolite-group-phillipsite-belongs-to)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com